molecular formula C18H20FN3O5 B020490 Ofloxacin N-oxide CAS No. 104721-52-0

Ofloxacin N-oxide

Cat. No. B020490
M. Wt: 377.4 g/mol
InChI Key: MVLAUMUQGRQERL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ofloxacin N-oxide and related compounds involves complex chemical reactions. For instance, ofloxacin has been shown to interact with metals like Co(II) and Zn(II) to form complexes, where bonding occurs through oxygen atoms of the carboxylate and ketonic groups, illustrating the compound's reactive nature and potential for forming derivatives like Ofloxacin N-oxide (Macías et al., 2002).

Molecular Structure Analysis

The molecular structure of ofloxacin and its interactions with metals provides insights into the structural characteristics of Ofloxacin N-oxide. For example, the formation of complexes between ofloxacin and Co(II) or Zn(II) where the metal ions coordinate with oxygen atoms suggests a versatile molecular framework conducive to modifications, potentially affecting the properties of N-oxide derivatives (Macías et al., 2002).

Chemical Reactions and Properties

Ofloxacin and its derivatives undergo various chemical reactions, highlighting their reactivity and functional diversity. The heterogeneous photo-Fenton process, catalyzed by biogenic Fe-Mn oxides, for the degradation of ofloxacin, illustrates the compound's susceptibility to oxidative stress, suggesting similar behavior for Ofloxacin N-oxide under environmental conditions (Du et al., 2020).

Physical Properties Analysis

The adsorption behavior of ofloxacin on nano-anatase TiO2 and its photocatalytic degradation under various conditions offer insights into the physical properties of Ofloxacin N-oxide. Such studies indicate the impact of molecular structure on environmental persistence and degradation pathways, important for understanding the physical behavior of Ofloxacin N-oxide in similar contexts (Paul et al., 2012).

Chemical Properties Analysis

The chemical properties of Ofloxacin N-oxide can be inferred from the degradation mechanisms of ofloxacin, involving hydrolysis, dehydration, and dealkylation, underlining the compound's reactivity and potential for environmental transformation. These properties are crucial for understanding the environmental fate and ecological impact of Ofloxacin N-oxide and its precursors (Du et al., 2020).

Scientific Research Applications

Summary of the Application

OFLX and Norfloxacin (NFLX) are typical quinolone antibacterials used in medicine, aquaculture, and animal husbandry in China. The abusive use of antibiotics has led to the presence of OFLX and NFLX in surface water and groundwater .

Methods of Application

A simple and highly sensitive electrochemical sensor for the simultaneous detection of OFLX and NFLX was developed using a graphene modified glassy carbon electrode (ERGO/GCE), which was prepared by the electrochemical reduction method .

Results or Outcomes

This detection method was also applied in medicine and aquaculture wastewater with satisfactory results .

2. Degradation over Nanosized Fe3O4 Catalyst

Summary of the Application

The Fe3O4 catalyst was used to evaluate the degradation of Ofloxacin (OFX) using a heterogeneous advanced oxidation process with sodium persulfate (PS) .

Methods of Application

PS activation was successfully achieved via thermal conventional heating directly and subsequently applied for the degradation of OFX .

Results or Outcomes

The degradation kinetics were studied under different conditions, such as catalyst and oxidant concentration and temperature. The results show that a higher reaction temperature, catalyst and initial PS dose strongly influence the degradation efficiency .

3. Antibiotic and Mild Temperature Photothermal Therapy

Summary of the Application

An antibiotic-loaded nanoplatform is fabricated based on two-dimensional (2D) molybdenum disulfide (MoS 2) nanoflakes as an effective near-infrared (NIR) photothermal agent. The combination therapy of antibiotic and mild temperature photothermal therapy (PTT) is adopted to address the issue of antibiotic resistance .

Methods of Application

The MoS 2 nanoflakes are modified with positively charged quaternized chitosan (QCS) to improve the dispersion stability and enhance the interaction between MoS 2 nanoflakes and bacterial membrane. A first-line antibiotic, ofloxacin (OFLX), can be loaded onto QCS-MoS 2 by π-π stacking and hydrophobic interaction .

Results or Outcomes

Due to the combined antibiotic-photothermal therapy, superior bactericidal ability was achieved at mild temperature (45 °C) and low antibiotic concentration. Such synergistic mild-temperature photothermal/antibiotic therapy can not only avoid the damage to neighboring tissue by PTT, but also reduce the development of drug resistance .

4. Detection in Medicine and Aquaculture Wastewater

Summary of the Application

Ofloxacin (OFLX) and norfloxacin (NFLX) are typical quinolone antibacterials used in medicine, aquaculture, and animal husbandry in China. The abusive use of antibiotics has led to the presence of OFLX and NFLX in surface water and groundwater .

Methods of Application

A simple and highly sensitive electrochemical sensor for the simultaneous detection of OFLX and NFLX was developed using a graphene modified glassy carbon electrode (ERGO/GCE), which was prepared by the electrochemical reduction method .

Results or Outcomes

This detection method was also applied in medicine and aquaculture wastewater with satisfactory results .

5. Treatment of Severe Infections

Summary of the Application

Ofloxacin has been used in the treatment of severe infections in patients with marked neutropenia .

Methods of Application

The specific methods of application are not detailed in the source, but typically, Ofloxacin is administered orally or intravenously, depending on the severity of the infection and the patient’s condition .

6. Activation of Peracetic Acid

Summary of the Application

In this study, Ofloxacin was used to test the activation of peracetic acid by CoFe2O4 .

Results or Outcomes

The results show that CoFe2O4 has weak physical adsorption capability to Ofloxacin and trouble activating H2O2 .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAUMUQGRQERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316290
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin N-oxide

CAS RN

104721-52-0
Record name Ofloxacin N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104721-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
RJ Körner, CM McMullin, KA Bowker… - Journal of …, 1994 - academic.oup.com
Sir, Ofloxacin has two main metabolites which are detectable in human urine and sera namely desmethyl ofloxacin and ofloxacin A'-oxide, while a third glucuronide derivative can be …
Number of citations: 11 academic.oup.com
LO White, AP MacGowan, AM Lovering, DS Reeves… - Drugs, 1987 - Springer
… The MICs of desmethyl ofloxacin and ofloxacin N-oxide against a selection of bacterial strains are shown in table 1. Ofloxacin N-oxide was relatively inactive, whereas desmethyl …
Number of citations: 31 link.springer.com
LO White, AP MacGowan, IG Mackay… - Journal of …, 1988 - academic.oup.com
… Serum concentrations of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide were … and only slightly removed by haemodialysis whilst ofloxacin N-oxide was not removed at all. These …
Number of citations: 22 academic.oup.com
FA Wong, SC Flor - Drug metabolism and disposition, 1990 - Citeseer
Ofloxacin(fig. 1),(±)-9-fluoro-2, 3-dihydro-3-methyl- l0-(4-cmethyl-1-piperazinyl)-7-oxo-7H-pyrido [l, 2, 3-de][l, 4] benzoxa-zine-6-carboxylic acid, is a new broad spectrum antibacterial …
Number of citations: 22 citeseerx.ist.psu.edu
MA Al-Omar - Profiles of drug substances, excipients and related …, 2009 - Elsevier
… Two metabolites of ofloxacin, desmethylofloxacin, and ofloxacin N-oxide are identified at low concentrations in human urine. Ofloxacin is excreted mainly (90%) unchanged by the …
Number of citations: 21 www.sciencedirect.com
K Sudo, O Okazaki, M Tsumura, H Tachizawa - Xenobiotica, 1986 - Taylor & Francis
… In the present study, we have identified ofloxacin N-oxide, desmethyl ofloxacin, and the ester glucuronide of ofloxacin as ofloxacin metabolites in the urine of rat, dog and monkey, and …
Number of citations: 35 www.tandfonline.com
S Flor - The American journal of medicine, 1989 - europepmc.org
… recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5 percent of the dose, are recovered as the metabolites, desmethyl ofloxacin and ofloxacin N-oxide. …
Number of citations: 77 europepmc.org
H Lode, G Höffken, P Olschewski… - Antimicrobial agents …, 1987 - Am Soc Microbiol
… Mean renal elimination of ofloxacin and its metabolites (demethyl ofloxacin and ofloxacin N-oxide) after 200 mg orally and iv is shown in Table 2. We found no differences in the amount …
Number of citations: 187 journals.asm.org
M Rusch, A Spielmeyer, J Meißner… - Journal of Agricultural …, 2017 - ACS Publications
… (22) Similarly, fluoroquinolone N-oxides such as ofloxacin N-oxide, amifloxacin N-oxide, or pefloxacin N-oxide have been reported to exhibit little or no antibacterial activity. (36-39) …
Number of citations: 10 pubs.acs.org
R Nau, M Kinzig, T Dreyhaupt, H Kolenda… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… standard solutions of ofloxacin, ofloxacin-N-oxide, and N-… 0.002 and 10 mg/liter (ofloxacin-N-oxide). A full standard curve of … /liter in CSF); those of ofloxacin-N-oxide were 2.4% (1.03 mg/…
Number of citations: 36 journals.asm.org

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